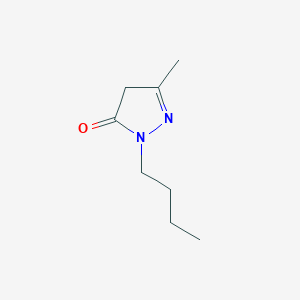

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Pyrazolones are characterized by a 5-membered ring structure containing two nitrogen atoms and one ketone group. They are often used as scaffolds in medicinal chemistry for the synthesis of various therapeutic agents.

Synthesis Analysis

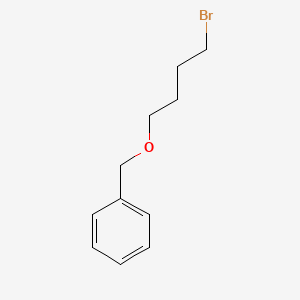

The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, the synthesis of pyrano[4,3-b]pyran derivatives, which are structurally related to pyrazolones, can be catalyzed by a binuclear Brønsted ionic liquid under solvent-free conditions, offering high yield and clean reactions . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from related starting materials has been reported, indicating the versatility of pyrazolone chemistry .

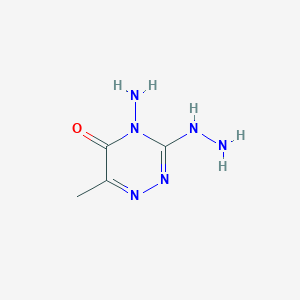

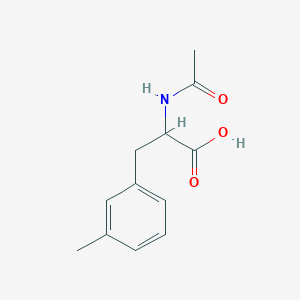

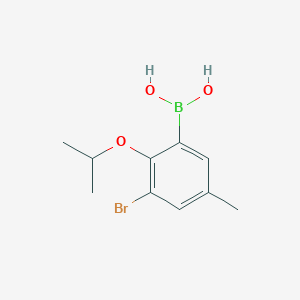

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the crystal structure of a novel pyrazole derivative was determined using single crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Structural studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, which share the pyrazolone core, show a planar heterocyclic core with a conjugated π-electron system .

Chemical Reactions Analysis

Pyrazolone derivatives can undergo a range of chemical reactions. A one-pot, four-component condensation reaction has been used to synthesize 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, demonstrating the reactivity of the pyrazolone moiety . Additionally, the reactivity of pyrazolone derivatives with copper(II) ions has been explored, resulting in the formation of a complex where copper coordination occurs solely by oxygen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives can be influenced by their molecular structure. For instance, the optical properties of novel pyrazolone derivatives have been studied, showing that absorption and emission maxima are less correlated with substituent groups on the pyrazole moiety . The thermal decomposition and nonlinear optical properties of these compounds have also been investigated, providing insights into their stability and potential applications .

Scientific Research Applications

Green Chemistry and Biopolymer Catalysis

2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been utilized in green chemistry, particularly in the synthesis of bis(pyrazolyl)methanes using biodegradable and environmentally friendly biopolymers as catalysts. This approach emphasizes the development of eco-friendly, natural product resources and reusable catalysts, showcasing the compound's role in minimizing operational hazards and environmental pollution (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Solubility and Thermodynamic Modeling

The solubility of 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one in various organic solvents has been studied extensively. These studies are crucial for optimizing purification processes and understanding the compound's behavior in different solvents, which is essential for its application in various scientific research fields (Xie et al., 2016).

Computational Evaluation and Pharmaceutical Potential

Computational techniques, such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking, have been employed to explore the reactive properties of pyrazole derivatives, including 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This research is particularly relevant in evaluating the pharmaceutical potential of these compounds (Thomas et al., 2018).

Crystal and Molecular Structures

Investigations into the crystal and molecular structures of pyrazol-3-one derivatives, including 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one, have been conducted using X-ray diffraction methods. These studies are pivotal in understanding the compound's structural properties, which can influence its reactivity and potential applications in various scientific fields (Kimura, Okabayashi, & Yasuoka, 1983).

Synthesis and Characterization of Derivatives

There has been significant work in synthesizing and characterizing various derivatives of 2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one. These studies contribute to understanding the compound's versatility and potential for modification, which is crucial for its application in diverse scientific research areas (Shafeeulla et al., 2017).

properties

IUPAC Name |

2-butyl-5-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-10-8(11)6-7(2)9-10/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKJZYEIINRBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402717 |

Source

|

| Record name | 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

CAS RN |

65156-70-9 |

Source

|

| Record name | 2-Butyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)